5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various areas.
Scientific Research Applications
- Role of the Compound : The synthesized derivatives of this compound have been investigated as acetylcholinesterase inhibitors (AChEIs) for AD treatment . AChEIs help maintain acetylcholine levels in the brain, which is crucial for memory and cognitive function.
- Findings : Compound 6g exhibited potent inhibitory activity against AChE (IC50 of 0.90 μM) and poor inhibitory activity against butyrylcholinesterase (BuChE). It was confirmed as a selective AChE inhibitor through molecular docking studies .
- Findings : Docking simulations revealed that certain piperazine derivatives interacted with oxidoreductase enzymes, suggesting potential antibacterial activity .
- Further Studies Needed : Investigating the binding affinity of our compound to this receptor could provide insights into its potential neurological effects .
Alzheimer’s Disease (AD) Treatment
Antibacterial Activity
Anti-Inflammatory Properties
5-HT1A Receptor Binding Affinity
Other Applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache and buche, similar compounds can affect the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning .
Result of Action
Similar compounds that inhibit ache and buche can increase acetylcholine levels, enhancing cholinergic neurotransmission . This can potentially improve cognitive functions, such as memory and learning .
properties
IUPAC Name |
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-16-8-9-18(24-16)25(22,23)19-10-5-11-20-12-14-21(15-13-20)17-6-3-2-4-7-17/h2-4,6-9,19H,5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROBYKMEQYZIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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